molecular formula C10H17NO3 B2689652 N-(2-hydroxycyclobutyl)oxane-4-carboxamide CAS No. 2202126-36-9

N-(2-hydroxycyclobutyl)oxane-4-carboxamide

Cat. No. B2689652
CAS RN: 2202126-36-9
M. Wt: 199.25
InChI Key: NOFIMTBXPGEHNZ-UHFFFAOYSA-N
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Description

“N-(2-hydroxycyclobutyl)oxane-4-carboxamide” is a chemical compound that contains a total of 33 atoms. It consists of 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It is a carboxamide derivative, which is a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .


Synthesis Analysis

The synthesis of carboxamide derivatives like “N-(2-hydroxycyclobutyl)oxane-4-carboxamide” often involves the amidation of carboxylic acid substrates. There are several methods for amide bond formation, including catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxycyclobutyl)oxane-4-carboxamide” includes a six-membered ring structure, which is common in many organic compounds . The molecule contains a total of 44 bonds, including 21 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . The amidation of carboxylic acids is a key reaction in the synthesis of carboxamides .

Scientific Research Applications

Oxidative Cyclization of Diamides

The oxidative cyclization of diamides using phenyliodoso acetate demonstrates the potential of carboxamides to afford heterocyclic products through internal attack on initially formed isocyanate. This process highlights the reactivity of N-substituted carboxamides and their applications in synthesizing heterocyclic compounds, which could be related to the chemical behavior of N-(2-hydroxycyclobutyl)oxane-4-carboxamide in similar oxidative conditions (Beckwith & Dyall, 1990).

Synthetic Procedures and Pharmacological Activities

Research on 1,2,4-oxadiazoles, which involve the conversion of cyanide to hydroxyl amine followed by cycloaddition to form ringed structures, shows the significance of carboxamide groups acting as bioisosteres. This suggests a potential methodology for exploring the synthetic versatility and pharmacological relevance of N-(2-hydroxycyclobutyl)oxane-4-carboxamide derivatives (Aggarwal, Goyal, & Kaur, 2020).

N-Heterocyclic Carbenes in Polymer Synthesis

The use of N-heterocyclic carbenes (NHCs) in metal-free polymer synthesis, which can activate key functional groups, such as esters and alcohols, indicates the utility of N-(2-hydroxycyclobutyl)oxane-4-carboxamide in polymer chemistry. This compound could participate in similar organopolymerisation reactions, offering a route to novel polymeric materials (Fèvre, Pinaud, Gnanou, Vignolle, & Taton, 2013).

Amides as Extractants

The synthesis and purification of carboxylic acids amides for use in the nuclear industry, due to their complete incinerability and minimal interference in separation processes, point towards the environmental and industrial applications of N-(2-hydroxycyclobutyl)oxane-4-carboxamide in the extraction and processing of actinides ions (Thiollet & Musikas, 1989).

Electrochemical and Enzymatic Oxidation Studies

Studies on the electrochemical and enzymatic oxidation of compounds like 2,6-diaminopurine offer insights into the oxidation pathways and potential reactivity of N-(2-hydroxycyclobutyl)oxane-4-carboxamide under similar conditions, providing a basis for its use in chemical synthesis and modification processes (Astwood, Lippincott, Deysher, D'Amico, Szurley, & Brajter-toth, 1983).

properties

IUPAC Name

N-(2-hydroxycyclobutyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9-2-1-8(9)11-10(13)7-3-5-14-6-4-7/h7-9,12H,1-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFIMTBXPGEHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclobutyl)oxane-4-carboxamide

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